4,4-Dimethylcyclohexanone CAS number 4255-62-3 properties
4,4-Dimethylcyclohexanone CAS number 4255-62-3 properties
An In-depth Technical Guide to 4,4-Dimethylcyclohexanone (CAS: 4255-62-3)
This technical guide provides a comprehensive overview of 4,4-Dimethylcyclohexanone, a versatile organic compound with significant applications as a pharmaceutical intermediate and a building block in fine chemical synthesis.[1] This document details its physicochemical properties, spectroscopic data, synthesis protocols, key reactions, and safety information, tailored for researchers, scientists, and drug development professionals.
Core Chemical Properties and Identifiers
4,4-Dimethylcyclohexanone is a cyclic ketone featuring a six-membered ring with two methyl groups at the 4-position.[1][2] This structure contributes to its distinct chemical reactivity and physical characteristics.[1] Depending on purity and temperature, it can appear as a white to pale yellow solid or a colorless liquid.[1][2]
Table 1: Physicochemical Properties of 4,4-Dimethylcyclohexanone
| Property | Value | Source(s) |
| CAS Number | 4255-62-3 | [3][4] |
| Molecular Formula | C₈H₁₄O | [1][3][4] |
| Molecular Weight | 126.20 g/mol | [4][5] |
| Melting Point | 41-45 °C | [4][6] |
| Boiling Point | 170.6 ± 8.0 °C at 760 mmHg; 105-106 °C at 80 Torr | [3][6] |
| Density | ~0.91 g/cm³ | [7] |
| Flash Point | 58 °C (136.4 °F) - closed cup | [4] |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, ether, dichloromethane, ethyl acetate) | [1][3] |
| Appearance | White to tan crystals or solid | [3][8][9] |
| Refractive Index | ~1.453 - 1.464 | [6][7] |
| Vapor Pressure | 1.457 mmHg at 25°C | [6] |
Table 2: Chemical Identifiers
| Identifier Type | Identifier | Source(s) |
| IUPAC Name | 4,4-dimethylcyclohexan-1-one | [5][8] |
| SMILES | CC1(C)CCC(=O)CC1 | [4][8] |
| InChI | 1S/C8H14O/c1-8(2)5-3-7(9)4-6-8/h3-6H2,1-2H3 | [4] |
| InChI Key | PXQMSTLNSHMSJB-UHFFFAOYSA-N | [4][8] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 4,4-Dimethylcyclohexanone.
Table 3: NMR Spectroscopic Data (CDCl₃)
| Nucleus | Chemical Shift (δ) ppm | Assignment | Source(s) |
| ¹H NMR | 2.34 (t, J = 6.7 Hz) | 4H, -CH₂-C(=O)-CH₂- | [3] |
| 1.66 (td, J = 6.8, 0.9 Hz) | 4H, -CH₂-C(CH₃)₂-CH₂- | [3] | |
| 1.09 (d, J = 0.9 Hz) | 6H, -C(CH₃)₂ | [3] | |
| ¹³C NMR | 212.7 | C=O | [3] |
| 39.3 | -CH₂-C(=O)-CH₂- | [3] | |
| 38.1 | -CH₂-C(CH₃)₂-CH₂- | [3] | |
| 30.0 | -C(CH₃)₂ | [3] | |
| 27.6 | -C(CH₃)₂ | [3] |
Synthesis and Reactivity
Synthesis Pathways
4,4-Dimethylcyclohexanone can be synthesized through various methods. Common industrial approaches include the oxidation of 4,4-dimethylcyclohexanol or the catalytic dehydrogenation of the corresponding alcohol.[2]
Caption: Common synthesis routes for 4,4-Dimethylcyclohexanone.
Experimental Protocol: Synthesis via Catalytic Reduction
A documented method involves the catalytic reduction of a cyclohexenone precursor.[3]
-
Materials: 4,4-dimethylcyclohexenone (50 g), Palladium on carbon (Pd/C, 10%, 2.5 g), Ethyl acetate.
-
Procedure:
-
A solution of 4,4-dimethylcyclohexenone in ethyl acetate is prepared.
-
A suspension of 10% Pd/C in ethyl acetate is added to the solution.[3]
-
The resulting suspension is stirred at room temperature under 1 bar of hydrogen (H₂) pressure for 2 hours.[3]
-
Reaction progress is monitored using Thin Layer Chromatography (TLC).[3]
-
Upon completion, the catalyst is removed by filtration.
-
The solvent is evaporated under vacuum to yield the final product, 4,4-Dimethylcyclohexanone.[3]
-
Chemical Reactivity
As a ketone, 4,4-Dimethylcyclohexanone undergoes a variety of characteristic reactions, making it a valuable synthetic intermediate.[1] The carbonyl group is highly reactive and susceptible to nucleophilic addition, reduction, and condensation reactions.[1]
-
Reduction: The carbonyl group can be reduced to a hydroxyl group, forming 4,4-dimethylcyclohexanol.[3]
-
Oximation: It reacts with hydroxylamine to form 4,4-dimethylcyclohexanone oxime, a key step in the synthesis of other compounds.[10]
-
Imine Formation: The ketone can react with primary or secondary amines to yield imine products.[3]
Caption: Reactivity of 4,4-Dimethylcyclohexanone.
Experimental Protocol: Synthesis of 4,4-Dimethylcyclohexanone Oxime
This protocol details the oximation of 4,4-Dimethylcyclohexanone.[10]
-
Materials: 4,4-Dimethylcyclohexanone (50 g, 396.19 mmol), Hydroxylamine hydrochloride (35.84 g, 515.75 mmol), Sodium carbonate (54.16 g, 510.99 mmol), Ethanol, Water, Ethyl acetate, Brine, Anhydrous sodium sulfate.[10]
-
Procedure:
-
Prepare a solution of hydroxylamine hydrochloride in a mixture of water (190 mL) and ethanol (250 mL).[10]
-
Add 4,4-Dimethylcyclohexanone to this solution.[10]
-
Add a solution of sodium carbonate in water (170 mL) dropwise to the reaction mixture over 20 minutes.[10]
-
Heat the mixture to reflux and maintain for 3 hours.[10][11]
-
Extract the remaining aqueous residue with ethyl acetate (4 x 120 mL).[10]
-
Combine the organic layers and wash sequentially with water (150 mL) and brine (150 mL).[10]
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the product.[10]
-
-
Yield: This protocol has been reported to produce 4,4-dimethylcyclohexanone oxime as a white solid with a yield of approximately 80.4%.[10]
Safety and Handling
4,4-Dimethylcyclohexanone is classified as a flammable solid and causes serious eye irritation.[5][12] Proper safety precautions are essential during handling and storage.
Table 4: GHS Hazard and Precautionary Statements
| Type | Code | Description | Source(s) |
| Hazard | H228 | Flammable solid | [5][12] |
| H319 | Causes serious eye irritation | [5][12] | |
| Precaution | P210 | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. | [12] |
| P240 | Ground/bond container and receiving equipment. | [12][13] | |
| P264 | Wash hands and any exposed skin thoroughly after handling. | [12][13] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [12][13] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [12] |
-
Handling: Use in a well-ventilated area or under a chemical fume hood.[2][13] Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation.[13]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][13] Keep away from sources of ignition, heat, and direct sunlight.[2] It is incompatible with strong oxidizing agents.[13]
-
Personal Protective Equipment (PPE): Recommended PPE includes safety glasses or goggles, gloves, and appropriate respiratory protection under certain conditions.[13]
Applications
4,4-Dimethylcyclohexanone is a crucial building block in the chemical and pharmaceutical industries.[1]
-
Pharmaceutical Intermediate: It serves as a key intermediate in the synthesis of various drugs and bioactive compounds.[1][3][14]
-
Fine Chemicals: Its reactivity and stability are leveraged to create high-value products in the fine chemical industry.[1]
-
Fragrances: It is also used in the synthesis of fragrances.[2]
This guide summarizes the essential technical information for 4,4-Dimethylcyclohexanone, providing a foundation for its safe and effective use in research and development.
References
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- 2. Page loading... [wap.guidechem.com]
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- 4. 4,4-Dimethylcyclohexanone 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Cyclohexanone, 4,4-dimethyl- | C8H14O | CID 138166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. 4,4-dimethylcyclohexanone [stenutz.eu]
- 8. 4,4-Dimethylcyclohexanone, 97% 5 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 9. 4,4-Dimethylcyclohexanone, 97% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis routes of 4,4-Dimethylcyclohexanone [benchchem.com]
- 12. echemi.com [echemi.com]
- 13. fishersci.com [fishersci.com]
- 14. 4 4-DIMETHYLCYCLOHEXANONE 97 | 4255-62-3 [chemicalbook.com]
